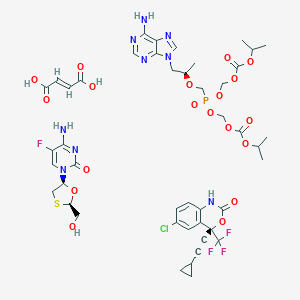
1,3-Oxazolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxazolidine-3-carboxylic acid is a five-membered heterocyclic compound that contains an oxazolidine ring and a carboxylic acid functional group. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 1,3-oxazolidine-3-carboxylic acid varies depending on its application. In pharmaceuticals, it has been reported to inhibit the activity of various enzymes and proteins, including DNA gyrase, topoisomerase IV, and histone deacetylases. In agrochemicals, it has been shown to disrupt the biosynthesis of essential amino acids and inhibit the activity of key enzymes involved in plant metabolism.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1,3-oxazolidine-3-carboxylic acid also vary depending on its application. In pharmaceuticals, it has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. In agrochemicals, it has been shown to cause growth inhibition, chlorosis, and necrosis in plants.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,3-oxazolidine-3-carboxylic acid in lab experiments is its versatility. It can be easily synthesized and modified to suit various applications. However, one of the limitations is its potential toxicity, which can pose a risk to researchers if not handled properly.
Future Directions
There are numerous future directions for the study of 1,3-oxazolidine-3-carboxylic acid. In pharmaceuticals, it can be further explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases. In agrochemicals, it can be developed as a safer and more effective alternative to existing herbicides and insecticides. In materials science, it can be used as a building block for the synthesis of new polymers and materials with unique properties.
Conclusion
In conclusion, 1,3-oxazolidine-3-carboxylic acid is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Synthesis Methods
The synthesis of 1,3-oxazolidine-3-carboxylic acid can be achieved through various methods, including the reaction of β-amino alcohols with diacetyl or glyoxal, the reaction of β-amino alcohols with glyoxalic acid, and the reaction of β-amino alcohols with formaldehyde and formic acid. Among these methods, the reaction of β-amino alcohols with diacetyl or glyoxal is the most commonly used method for the synthesis of 1,3-oxazolidine-3-carboxylic acid.
Scientific Research Applications
1,3-Oxazolidine-3-carboxylic acid has been extensively studied for its potential applications in various fields. In pharmaceuticals, it has been reported to exhibit antibacterial, antiviral, and anticancer activities. In agrochemicals, it has been shown to have herbicidal and insecticidal properties. In materials science, it has been used as a building block for the synthesis of various polymers and materials.
properties
CAS RN |
149206-46-2 |
|---|---|
Product Name |
1,3-Oxazolidine-3-carboxylic acid |
Molecular Formula |
C4H7NO3 |
Molecular Weight |
117.1 g/mol |
IUPAC Name |
1,3-oxazolidine-3-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-4(7)5-1-2-8-3-5/h1-3H2,(H,6,7) |
InChI Key |
RHUKJQAHGGDNEQ-UHFFFAOYSA-N |
SMILES |
C1COCN1C(=O)O |
Canonical SMILES |
C1COCN1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-9,13-dimethyl-16-oxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-8-carboxylic acid](/img/structure/B130375.png)

